molecular formula C20H25BrN4O4S B10945012 2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10945012
M. Wt: 497.4 g/mol
InChI Key: PALSVSVRYJNCLR-UHFFFAOYSA-N
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Description

2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide is a complex organic compound that features a furan ring, a bromophenoxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide typically involves multiple steps. One common approach is to start with the furan ring, which is functionalized with a bromophenoxy group through a nucleophilic substitution reaction. The resulting intermediate is then coupled with a morpholine derivative using a hydrazinecarbothioamide linker. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one
  • Indole derivatives

Uniqueness

Compared to similar compounds, 2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenoxy group and the morpholine moiety enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H25BrN4O4S

Molecular Weight

497.4 g/mol

IUPAC Name

1-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C20H25BrN4O4S/c21-15-2-4-16(5-3-15)28-14-17-6-7-18(29-17)19(26)23-24-20(30)22-8-1-9-25-10-12-27-13-11-25/h2-7H,1,8-14H2,(H,23,26)(H2,22,24,30)

InChI Key

PALSVSVRYJNCLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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